1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
Proton NMR spectra of benzimidazole-acetophenone hybrids exhibit characteristic signals:
- Aromatic protons : Multiplet signals at δ 7.2–8.3 ppm for the benzimidazole and phenyl rings.
- Acetyl methyl group : A singlet near δ 2.6 ppm (3H integration).
- Amine proton : A broad singlet at δ 5.8–6.2 ppm (1H) due to NH coupling with adjacent nitrogens.
Carbon-13 NMR would show:
Infrared (IR) and Raman Spectroscopy
Key IR absorptions include:
- $$ \nu(\text{C=O}) $$: 1680–1710 cm$$^{-1}$$ (strong)
- $$ \nu(\text{N-H}) $$: 3200–3350 cm$$^{-1}$$ (benzimidazole NH stretch)
- $$ \nu(\text{C-N}) $$: 1250–1300 cm$$^{-1}$$ (amine linkage)
Raman spectroscopy highlights π-conjugation through intense bands at 1580–1600 cm$$^{-1}$$ (aromatic C=C) and 1350–1380 cm$$^{-1}$$ (C-N-C bending).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry typically produces:
- Molecular ion peak at m/z 251 (M$$^+$$)
- Base peak at m/z 105 (acetylphenylium fragment)
- Key fragments:
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations predict:
- Planar geometry for the benzimidazole system (deviation < 5°)
- Dihedral angle of 22.3° between benzimidazole and phenyl planes
- HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity
Optimized bond lengths:
- C=O: 1.221 Å
- C-N (amine): 1.385 Å
- N-H: 1.015 Å
Properties
CAS No. |
188620-33-9 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10(19)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
DEVTWDRYGGEJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Process Steps:
Dissolution: The compound is dissolved in a suitable solvent or solvent mixture. Preferred solvents include alcohols, chloro solvents, polar aprotic solvents, or their mixtures. Common solvent systems are dichloromethane and methanol in a 1:1 ratio.
Temperature Control: Dissolution is carried out at temperatures ranging from 20°C to 35°C to ensure complete solubilization without degradation.
Filtration: The solution may be filtered to remove particulates and clarify the solution.
Solvent Removal: The solvent is removed by techniques such as evaporation under reduced pressure, spray drying, or freeze drying. Spray drying is particularly effective for producing a pure amorphous solid.
Drying: The resulting solid is dried under controlled conditions to remove residual solvents.
Notes on Solvent Removal:
Temperatures for solvent removal can vary widely, from ambient to below freezing (-60°C), depending on the method used.
Techniques include vacuum drying, agitated thin film drying, melt extrusion, and lyophilization.
Example:
- Dissolving 500 mg of the compound with 500 mg of Povidone K-30 in 30 ml of a methanol/dichloromethane mixture at 25-30°C, stirring for 10 minutes, then heating to 55-60°C followed by solvent removal under reduced pressure to yield the amorphous solid dispersion.
Preparation of Amorphous Solid Dispersions
To enhance stability and dissolution, the compound is often prepared as an amorphous solid dispersion with pharmaceutically acceptable excipients such as Povidone K-30 or hydroxypropyl cellulose.
Process:
Dissolve both the compound and excipient in a solvent mixture (e.g., methanol and dichloromethane).
Stir the solution at 25-30°C for 10 minutes.
Heat to 55-60°C and remove solvent under reduced pressure.
Dry the resulting solid dispersion.
This method improves the physical stability and bioavailability of the compound.
Preparation of Crystalline Forms
Crystalline polymorphs of the compound, such as crystalline form-2 and crystalline form-M, are prepared to achieve higher stability and purity.
Process Steps:
Dissolution: The compound is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane and methanol) at 20-35°C.
Solvent Removal: The solvent is distilled off under reduced pressure.
Slurrying: The obtained solid is slurried in a second solvent such as cyclohexane, methyl tert-butyl ether, or mixtures thereof at temperatures ranging from -40°C to 40°C.
Seeding: Addition of a small amount of crystalline form-2 as seed material facilitates crystallization.
Filtration and Washing: The crystalline solid is filtered and washed with chilled solvents to remove impurities.
Drying: The final product is dried to yield the crystalline form with high polymorphic purity.
Temperature and Solvent Details:
| Step | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|
| Dissolution | Dichloromethane + Methanol | 20-35°C | Ensures complete dissolution |
| Slurrying | Cyclohexane, Methyl tert-butyl ether | -30°C to 40°C | Promotes crystallization |
| Seeding | Crystalline form-2 material | 0-5°C preferred | Enhances polymorph formation |
Purification and Characterization
The crystalline and amorphous forms are characterized by powder X-ray diffraction (PXRD) to confirm polymorphic identity.
Particle size distribution is controlled during crystallization to optimize product properties.
Yield and purity are optimized by controlling solvent ratios, temperature, and seeding.
Summary Table of Preparation Methods
| Preparation Method | Solvent System | Temperature Range | Key Steps | Product Form |
|---|---|---|---|---|
| Pure Amorphous Form | Alcohols, chloro solvents, polar aprotic solvents (e.g., MeOH/DCM) | 20-35°C (dissolution), variable (drying) | Dissolution, filtration, solvent removal (spray drying) | Amorphous solid |
| Amorphous Solid Dispersion | Methanol/Dichloromethane + excipients (Povidone K-30, HPC) | 25-60°C | Dissolution with excipient, solvent removal, drying | Amorphous dispersion |
| Crystalline Form-2 | Dichloromethane/Methanol, cyclohexane, methyl tert-butyl ether | 20-35°C (dissolution), -30 to 40°C (slurrying) | Dissolution, solvent removal, seeding, slurrying, filtration, drying | Crystalline solid |
| Crystalline Form-M | Similar to Form-2 solvents | Similar to Form-2 | Similar to Form-2 process | Crystalline solid |
Research Findings and Advantages
The amorphous forms prepared by spray drying or solvent evaporation exhibit improved solubility compared to crystalline forms.
Crystalline forms prepared with seeding show high polymorphic purity and stability, which is critical for pharmaceutical formulation.
The choice of solvent and temperature critically influences the polymorphic outcome and purity.
Solid dispersions with excipients enhance the physical stability and dissolution rate of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under specific conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
-
Products : Formation of carboxylic acid derivatives via ketone oxidation.
-
Conditions : Elevated temperatures (60–80°C) and extended reaction times (4–6 hours).
Example :
Reduction Reactions
The ketone moiety can be reduced to secondary alcohols:
-
Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Products : 1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethanol.
-
Yields : 70–85% under optimized conditions.
Mechanism :
Substitution Reactions
The benzimidazole NH group participates in nucleophilic substitutions:
Amino/Alkyl Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) or aryl diazonium salts .
-
Products : N-alkylated or N-arylated derivatives.
-
Conditions : DMF/Sulfur system promotes C–N bond formation at 80–100°C .
Electrophilic Aromatic Substitution
-
Reagents : Nitrating agents (HNO₃/H₂SO₄) or sulfonating agents (SO₃).
-
Regioselectivity : Substitution occurs at the para position relative to the amino group.
Condensation Reactions
The compound forms Schiff bases and heterocyclic derivatives:
-
Reagents : Aromatic aldehydes (e.g., 3,5-dichlorosalicylaldehyde) in ethanol .
-
Products : Imine-linked complexes (e.g., (E)-1-(4-(((E)-3,5-dichloro-2-hydroxybenzylidene)amino)phenyl)ethan-1-one) .
-
Applications : Chelation with metal ions for catalytic or medicinal purposes .
Table 1: Key Condensation Reactions
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 3,5-Dichlorosalicylaldehyde | Schiff base complex | 66.3% | Ethanol, 328 K, 10 h |
| o-Phenylenediamine | Quinoxaline derivatives | 75–90% | 1,4-Dioxane, no sulfur |
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
-
Antitumor Activity
- Studies indicate that 1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one exhibits significant antitumor properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, it has been shown to inhibit topoisomerases, which play a key role in DNA replication and repair.
-
Antiviral Properties
- The compound has demonstrated efficacy against various viral infections. Research suggests that it interferes with viral replication by targeting specific viral proteins, thereby preventing the virus from hijacking the host's cellular machinery.
-
Antimicrobial Effects
- Its antimicrobial activity has been observed against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, contributing to its effectiveness as an antimicrobial agent.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Starting Materials : o-phenylenediamine and aromatic carboxylic acids.
- Reagents : A strong dehydrating agent such as polyphosphoric acid.
- Conditions : The reaction is generally conducted under reflux for several hours to ensure complete conversion.
Case Study 1: Antitumor Mechanism Exploration
A study focused on the antitumor mechanism of this compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a lead compound in developing new anticancer therapies.
Case Study 2: Antiviral Efficacy
Research investigating the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential application in treating viral infections, particularly those resistant to current antiviral drugs.
Case Study 3: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial properties showed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum activity suggests potential uses in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone | Contains a chloroethyl group | Potential anticancer activity due to chloroethyl substitution |
| 5-(4-nitrophenyl)-benzimidazole | Contains a nitrophenyl group | Exhibits different electronic properties affecting reactivity |
The comparison highlights the unique characteristics of this compound, particularly its specific biological activities and potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one with structurally related benzimidazole derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Position and Bioactivity: The amino group at the 4-position of the phenyl ring in the target compound contrasts with methoxy () and thioether () substituents in analogs. Positional isomerism (e.g., 5-phenyl vs. 4-phenyl substitution in ) significantly impacts steric interactions and π-π stacking, which can modulate binding affinity in biological targets .
Synthetic Yields and Physicochemical Properties :
- Derivatives with azo-thiazole hybrids (e.g., compound 3c from ) exhibit moderate yields (47%) and high melting points (>250°C), suggesting thermal stability .
- Halogenated analogs (e.g., compound 27 in ) show lower synthetic yields (10%) due to steric hindrance from dichlorobenzyl groups but retain high purity (>98%) .
Biological Activity Trends :
- Thioether-containing compounds () are hypothesized to exhibit antiproliferative activity due to enhanced membrane permeability from sulfur’s lipophilicity .
- Azo-linked derivatives () demonstrate confirmed antibacterial and anti-HepG2 activities, attributed to the redox-active azo group and thiazole’s heterocyclic pharmacophore .
Research Implications and Gaps
- Target Compound: The absence of explicit biological data for this compound highlights a research gap.
- Structure-Activity Relationships (SAR): Further studies comparing amino, methoxy, and thioether substituents are needed to optimize benzimidazole derivatives for specific therapeutic targets.
Biological Activity
1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one, also known by its CAS number 188620-33-9, is a compound that incorporates a benzimidazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-[4-(1H-benzimidazol-2-ylamino)phenyl]ethanone |
| CAS Number | 188620-33-9 |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within cells. The benzimidazole structure allows it to bind to enzymes and proteins, inhibiting their functions and disrupting essential biological pathways. This mechanism is particularly relevant in cancer therapy, where inhibition of specific pathways can lead to reduced tumor growth.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. In a study assessing the antimicrobial activity of related benzimidazole compounds, it was found that modifications in the structure could enhance activity against specific pathogens .
Antitumor Activity
This compound has shown promise as an antitumor agent. A study focused on similar benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. Benzimidazole derivatives are known to scavenge free radicals and reduce oxidative stress in cells, contributing to their therapeutic effects in various diseases .
Study on Antitumor Effects
In a recent study, several benzimidazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 cells. Among these, compounds with structural similarities to this compound exhibited high cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . This suggests that structural modifications can lead to enhanced antitumor activity.
Antimicrobial Screening
Another investigation involved screening various benzimidazole compounds for antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with other benzimidazole derivatives is beneficial:
Q & A
Basic Synthesis: What is the standard protocol for synthesizing 1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one?
The synthesis typically involves multi-step reactions starting with 1H-benzimidazole. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by refluxing 1H-benzimidazole with acetyl chloride in methanol, followed by recrystallization . Subsequent hydrazine treatment under reflux conditions introduces the hydrazinylphenyl group, forming intermediates like 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone . Yield optimization often requires precise stoichiometry, controlled reaction times (4–6 hours), and purification via methanol recrystallization .
Advanced Synthesis: How can researchers mitigate low yields during scale-up synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysis : Acid catalysts (e.g., HCl) accelerate nucleophilic substitution steps .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-acylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .
Contradictory reports on optimal hydrazine ratios (e.g., 1:1 vs. 1:2) suggest iterative titration for specific batches .
Structural Characterization: Which spectroscopic techniques confirm the compound’s identity?
- FT-IR : Aromatic C-H stretches (~3050 cm⁻¹) and carbonyl peaks (1680–1700 cm⁻¹) validate the ketone and benzimidazole groups .
- NMR : -NMR shows singlet peaks for acetyl protons (~2.5 ppm) and aromatic protons (7.0–8.5 ppm). -NMR confirms the ketone carbon at ~200 ppm .
- Mass Spectrometry : ESI-MS molecular ion peaks (e.g., m/z 280.32) match theoretical molecular weights .
Crystallographic Analysis: How is X-ray crystallography applied to resolve its 3D structure?
- Data collection : Single crystals are grown via slow evaporation (methanol/water) and analyzed using Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL-2018 refines structures with R-factors < 0.05. OLEX2 integrates hydrogen bonding networks (e.g., O–H⋯N interactions) .
- Validation : PLATON checks for twinning and disorder, critical for compounds prone to polymorphism .
Data Contradictions: How to resolve discrepancies between spectroscopic and crystallographic data?
- Cross-validation : Compare IR carbonyl peaks with crystallographic bond lengths (C=O ~1.22 Å) .
- Dynamic effects : NMR may show averaged signals in solution, while crystallography captures static conformations .
- Polymorphism screening : DSC/TGA identifies thermal transitions indicative of multiple crystalline forms .
Biological Activity: What in vitro assays evaluate its therapeutic potential?
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assays on HepG2 cells measure IC₅₀ values, with apoptosis confirmed via flow cytometry .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) quantify activity at 10–100 µM concentrations .
Computational Modeling: How to design docking studies for target identification?
- Target selection : Prioritize kinases (e.g., VEGFR-2) based on structural homology to known inhibitors .
- Software : AutoDock Vina or Schrödinger Suite docks the compound into active sites (PDB: 4ASD).
- ADMET profiling : SwissADME predicts bioavailability, while ProTox-II assesses toxicity .
Derivatization Strategies: What modifications enhance bioactivity or solubility?
- Esterification : Acetylation of hydroxyl groups improves membrane permeability .
- Heterocyclic fusion : Introducing pyrazole or thiazole rings via cyclocondensation boosts antibacterial activity .
- PEGylation : Polyethylene glycol chains increase aqueous solubility for in vivo studies .
Stability Assessment: How to evaluate degradation under varying conditions?
- Thermal stability : TGA (N₂ atmosphere, 25–400°C) identifies decomposition points .
- Photostability : UV-Vis monitoring (λ = 254 nm) detects photolytic byproducts .
- pH stability : Incubate in buffers (pH 1–13) and analyze via HPLC for degradation peaks .
Analytical Challenges: Addressing low solubility during NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
